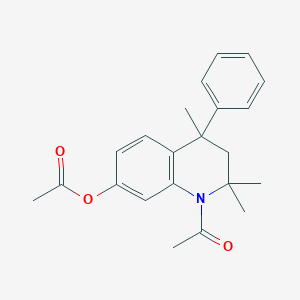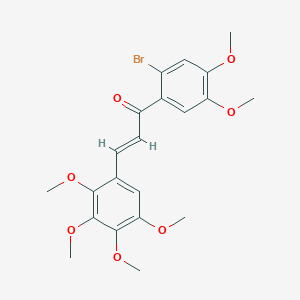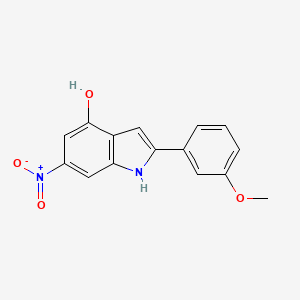![molecular formula C11H7N7S2 B11043250 6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043250.png)
6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions that include the formation of intermediate compounds. The process often starts with the preparation of the 1,2,3-thiadiazole and pyridine derivatives, followed by their cyclization to form the triazolothiadiazole core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiadiazole or triazole rings, such as:
- 1-(2-AMINO-4-METHYL-THIAZOL-5-YL)-ETHANONE
- 1-(5-METHYL-2-PHENYLAMINO-THIAZOL-4-YL)-ETHANONE
- 1-(4-METHYL-2-{[5-(2-METHYL-3,5-DINITROPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}-1,3-THIAZOL-5-YL)ETHANONE
Uniqueness
What sets 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(2-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of thiadiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C11H7N7S2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-(4-methylthiadiazol-5-yl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H7N7S2/c1-6-8(20-17-13-6)10-16-18-9(14-15-11(18)19-10)7-4-2-3-5-12-7/h2-5H,1H3 |
InChI Key |
ZXQMHKVAFQJRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}ethanol](/img/structure/B11043168.png)
![N-{1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl}benzamide](/img/structure/B11043194.png)
![4,4,9-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11043195.png)
![8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11043199.png)

![N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043213.png)
![5-(2-Naphthyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11043219.png)
![N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide](/img/structure/B11043227.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11043232.png)
![4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043234.png)

![N-(4-fluorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11043237.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11043241.png)

